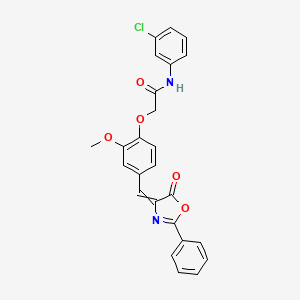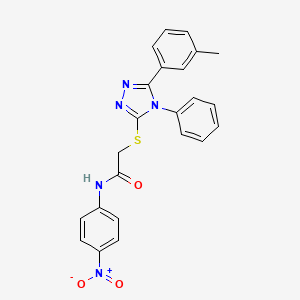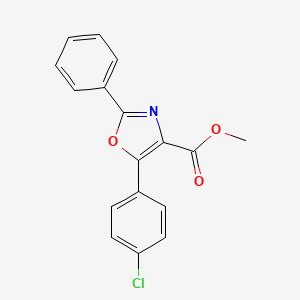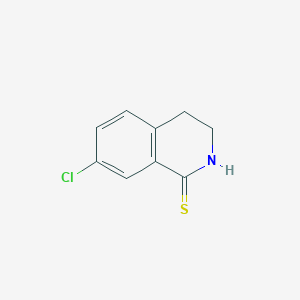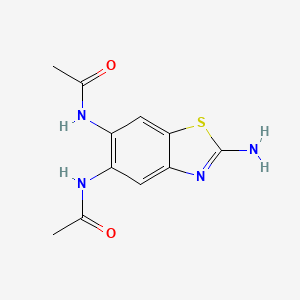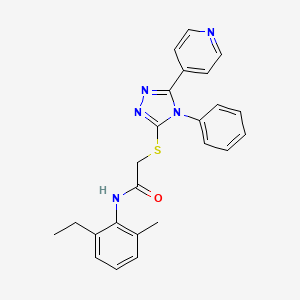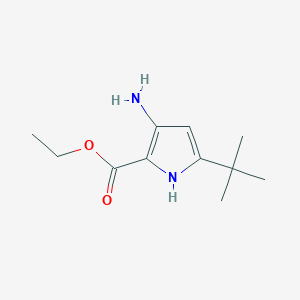
ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It features a pyrrole ring substituted with an amino group at the 3-position, a tert-butyl group at the 5-position, and an ethyl ester at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with tert-butylamine and an appropriate amine source under acidic or basic conditions to form the pyrrole ring. The reaction conditions often include heating and the use of solvents such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the pyrrole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but often include binding to active sites or altering protein conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-tert-butylpyrazole: Similar structure but with a pyrazole ring instead of a pyrrole ring.
5-Amino-3-tert-butyl-1H-pyrazole: Another pyrazole derivative with similar substituents.
Uniqueness
Ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which can impart distinct chemical and biological properties compared to similar compounds. Its combination of an amino group, tert-butyl group, and ethyl ester makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Numéro CAS |
237435-98-2 |
|---|---|
Formule moléculaire |
C11H18N2O2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
ethyl 3-amino-5-tert-butyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-5-15-10(14)9-7(12)6-8(13-9)11(2,3)4/h6,13H,5,12H2,1-4H3 |
Clé InChI |
SJLDQQCTBUPSIG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(N1)C(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


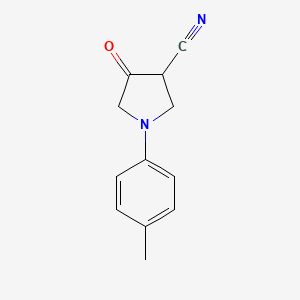
![4-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11773601.png)
![3-amino-N-(2-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773606.png)

